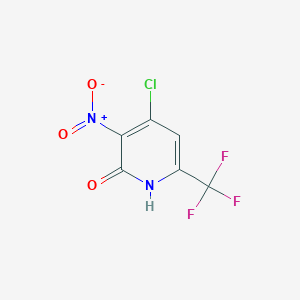

4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Description

4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one (CAS: 117519-19-4) is a fluorinated pyridinone derivative characterized by a trifluoromethyl group at position 6, a nitro group at position 3, and a chlorine substituent at position 3. Pyridin-2(1H)-ones are heterocyclic compounds with applications in medicinal chemistry, particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro and chloro substituents modulate electronic properties and reactivity .

Properties

IUPAC Name |

4-chloro-3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O3/c7-2-1-3(6(8,9)10)11-5(13)4(2)12(14)15/h1H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOGSJFOYJCUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1Cl)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Strategies for Introducing the 3-Nitro Group

Chlorination at the 4-Position: Electrophilic vs. Nucleophilic Pathways

Chlorination at the 4-position presents challenges due to the electron-withdrawing effects of the trifluoromethyl and nitro groups. Electrophilic chlorination using Cl₂ gas or N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) is feasible but requires catalytic Lewis acids like FeCl₃ to enhance reactivity . For instance, FeCl₃·6H₂O in ethanol facilitates chlorination at 70–80°C, achieving 80–85% conversion . Alternatively, nucleophilic aromatic substitution (SNAr) using chloride ions under basic conditions has been reported, though this method is less efficient (<50% yield) due to the ring’s deactivation .

Cyclization Approaches for Pyridin-2(1H)-one Core Formation

The pyridinone ring is typically constructed via cyclization of keto-enamine intermediates or condensation products. A four-step process from alkyl vinyl ethers and trifluoroacetyl chloride exemplifies this strategy :

-

Condensation : Alkyl vinyl ether reacts with trifluoroacetyl chloride to form a β-chloro enol ether intermediate.

-

Cyclization : Treatment with ammonium formate or formamide at 150–160°C induces ring closure, yielding the pyridinone core .

-

Functionalization : Sequential nitration and chlorination introduce the 3-nitro and 4-chloro groups.

Key Cyclization Conditions

| Reagent | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ammonium formate | 150–160 | Solvent-free | 75–80 | 98.5 |

| Formamide | 120–130 | DMF | 70–75 | 97.0 |

| FeCl₃/hydrazine | Reflux | Ethanol | 80–85 | 99.8 |

Purification and Isolation Techniques

Final purification often involves fractional distillation under high vacuum (≤−0.096 MPa) or recrystallization from ethanol/water mixtures . For example, vacuum distillation at 95–100°C isolates 4-chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one with 99.85% purity . Chromatographic methods (e.g., silica gel column chromatography) are less common due to the compound’s thermal stability and high polarity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized further, depending on the functional groups present.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

The major products depend on the specific reactions and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block in the synthesis of various biologically active compounds.

Case Studies:

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. A study demonstrated that modifications of the trifluoromethyl group enhance the efficacy against certain bacterial strains .

- Anticancer Properties : Some studies have explored the use of trifluoromethylated pyridines in anticancer drug development. The presence of halogen atoms can influence the biological activity and selectivity of these compounds .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules with specific functionalities.

Synthesis Methods:

The synthesis of this compound can be achieved through several methods:

- From Nitroacetamide : A method involves reacting nitroacetamide with trifluoromethylated reagents under controlled conditions to yield the desired pyridine derivative .

- Using Electrophilic Aromatic Substitution : The introduction of the chloro and nitro groups can be performed via electrophilic aromatic substitution reactions, which are well-documented in synthetic organic chemistry .

Agricultural Chemistry

The compound's properties make it a candidate for development as a pesticide or herbicide. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of agrochemicals.

Research Findings:

Studies have shown that compounds containing trifluoromethyl groups can improve the efficacy of herbicides by increasing their absorption and retention in plant tissues, leading to better weed control .

Material Science

The unique properties of this compound also lend themselves to applications in material science, particularly in developing new polymers or coatings.

Potential Applications:

Mechanism of Action

The mechanism of action for compounds like 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features:

Key Observations :

- Positional Isomerism: The 5-nitro analog (CAS: 947144-53-8) shares 81% structural similarity with the main compound but exhibits distinct electronic properties due to the nitro group at C5 instead of C3.

Physicochemical Data

- The nitro and chloro groups contribute to a planar molecular geometry, as confirmed by X-ray data in related compounds (e.g., 6-phenyl-4-TFMP) .

- 5-Nitro-6-TFMP Analog: Exhibits a yellow crystalline form with a melting point >200°C, similar to nitro-substituted pyridinones. NMR data (δ 8.95 ppm for aromatic protons) confirm strong deshielding due to the nitro group .

Biological Activity

4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one (CAS No. 947144-53-8) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules, particularly in terms of metabolic stability and bioactivity.

- Molecular Formula: C₆H₂ClF₃N₂O₃

- Molecular Weight: 242.54 g/mol

-

Structure:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing nitro and trifluoromethyl groups have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves the inhibition of bacterial enzyme systems, leading to cell death.

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance its interaction with biological targets, leading to increased potency.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Case Studies

- Study on Antiparasitic Activity : A study focusing on derivatives of pyridine highlighted the importance of substituents like trifluoromethyl in enhancing antiparasitic activity. While specific data on this compound was limited, analogous compounds showed significant activity against Plasmodium falciparum with EC₅₀ values in the low micromolar range .

- Metabolic Stability Assessment : Another research effort evaluated the metabolic stability of similar pyridine derivatives in human liver microsomes. The findings suggested that the incorporation of trifluoromethyl groups generally improved metabolic stability compared to non-substituted analogs, which is critical for drug development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one?

The compound can be synthesized via multicomponent cyclization reactions. For example, reacting 3-polyfluoroalkyl-3-oxopropanoates with methyl ketones and ammonium acetate under reflux conditions in ethanol or acetic acid yields pyridin-2(1H)-one derivatives. Method optimization includes adjusting molar ratios (e.g., 1:1:1.2 for ketone:ester:ammonium acetate) and reaction temperatures (80–100°C) to improve yields (23–67%) . Post-synthetic chlorination and nitration steps may introduce the chloro and nitro groups at positions 4 and 3, respectively. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How is the compound characterized spectroscopically, and what key data should be reported?

Essential characterization includes:

- NMR Spectroscopy : H, C, and F NMR to confirm substituent positions and fluorine environments. For example, the trifluoromethyl group shows a singlet near δ -62 ppm in F NMR .

- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm), NO (1520–1350 cm), and C-Cl (750–550 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HR-MS) to verify molecular formula (e.g., [M+Na] peaks) .

- X-ray Diffraction : Single-crystal X-ray analysis confirms regiochemistry and hydrogen-bonding patterns (e.g., pyridinone ring planarity and intermolecular interactions) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Antimicrobial Activity : Broth microdilution assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans), with MIC (minimum inhibitory concentration) values reported .

- Analgesic Activity : Hot-plate or tail-flick tests in rodents (e.g., Sprague-Dawley rats) at doses of 10–100 mg/kg, with latency periods analyzed using GraphPad Prism .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (employing SHELX programs) is critical for determining regiochemistry, bond angles, and intermolecular interactions. For example, SHELXL refines anisotropic displacement parameters for heavy atoms (Cl, F), while SHELXE phases electron density maps to confirm nitro group orientation. Challenges include resolving disorder in trifluoromethyl groups, which may require constrained refinement .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., HIV-1 reverse transcriptase)?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (AMBER, GROMACS) model binding modes. Pyridin-2(1H)-one hybrids are docked into the non-nucleoside inhibitor binding pocket of HIV-1 RT, with scoring functions (e.g., MM-GBSA) ranking binding affinities. Key interactions include hydrogen bonds with Lys101/Lys103 and π-stacking with Tyr181/Tyr188 . QSAR models (CoMFA, CoMSIA) optimize substituent effects on activity against mutant strains (e.g., K103N) .

Q. How can contradictory pharmacological data (e.g., variable IC values) be systematically addressed?

- Experimental Reproducibility : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound purity via HPLC (>95%) .

- Data Normalization : Use internal controls (e.g., reference drugs like fluconazole for antifungal assays) to calibrate inter-experimental variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets across studies, identifying outliers linked to assay conditions .

Methodological Tables

Table 1. Key Synthetic Parameters for Pyridin-2(1H)-one Derivatives

| Reactants | Conditions | Yield (%) | Ref. |

|---|---|---|---|

| 3-CF-oxopropanoate + ketone | AcOH, 100°C, 12 h | 23–67 | |

| Post-functionalization (Cl, NO) | Cl/FeCl, HNO/HSO | 40–60 |

Table 2. Pharmacological Data Comparison

| Assay Type | Model System | Activity Range | Ref. |

|---|---|---|---|

| Antifungal (MIC) | C. albicans | 8–64 µg/mL | |

| Analgesic (Hot-plate) | Rats, 50 mg/kg | Latency ↑ 30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.